molecular formula C13H14N2O5 B15163696 1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate CAS No. 168140-91-8

1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate

Cat. No.: B15163696
CAS No.: 168140-91-8
M. Wt: 278.26 g/mol
InChI Key: PNMCIZWVDSZRPH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate is an organic compound with a complex structure that includes both dimethylamino and nitrobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of catalysts such as sulfuric acid or trifluoroacetic acid in an ethanol solvent .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for high conversion rates and selectivity, making it suitable for large-scale production. The process involves the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, which enhances productivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted benzoates.

Scientific Research Applications

1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, binding to receptor sites, and altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.

    Procaine: Another local anesthetic with a similar structure to benzocaine.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness

1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate is unique due to its combination of dimethylamino and nitrobenzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

168140-91-8

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

[1-(dimethylamino)-3-oxobut-1-en-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C13H14N2O5/c1-9(16)12(8-14(2)3)20-13(17)10-4-6-11(7-5-10)15(18)19/h4-8H,1-3H3

InChI Key

PNMCIZWVDSZRPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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